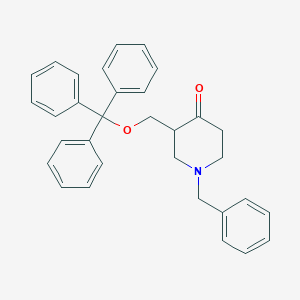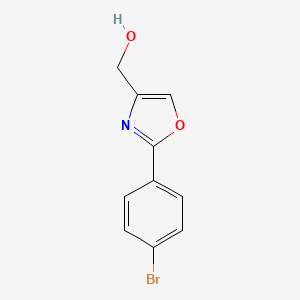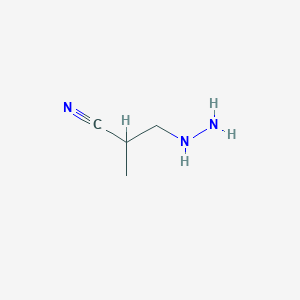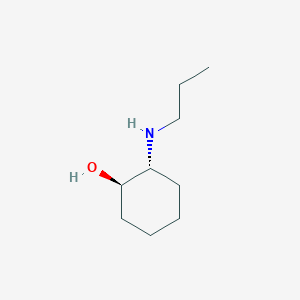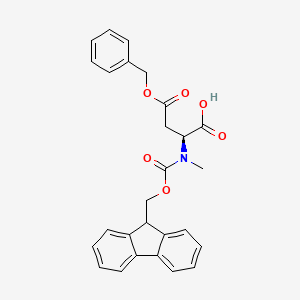
Fmoc-N-Me-Asp(OBzl)-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Fmoc-N-Me-Asp(OBzl)-OH” is a derivative of Aspartic acid . It has an Fmoc (9-fluorenylmethoxycarbonyl) protective group attached to the N-terminus, a methyl group attached to the side chain amino group, and a benzyl ester protecting group attached to the side chain carboxyl group . The compound is used in peptide synthesis due to its stability in acidic conditions .
Synthesis Analysis
The synthesis of “Fmoc-N-Me-Asp(OBzl)-OH” involves several steps. The process starts with the reaction of N-Fmoc-N-methyl-L-Asp (OtBu)OH with DIPEA in DCM, followed by the addition of 6-Tritylmercaptohexanoic acid and PyBOP in DMF . The reaction mixture is then agitated for 3 hours, after which the resin is washed multiple times with DMF and DCM . The collected filtrates are concentrated in vacuo .Molecular Structure Analysis
The molecular formula of “Fmoc-N-Me-Asp(OBzl)-OH” is C27H25NO6 . The compound has a molecular weight of 459.49 g/mol .Chemical Reactions Analysis
“Fmoc-N-Me-Asp(OBzl)-OH” is involved in various chemical reactions, particularly in peptide synthesis . It reacts with other amino acids or peptides in the presence of coupling reagents to form peptide bonds .Applications De Recherche Scientifique
Solid-Phase Synthesis Enhancement
The use of Fmoc-N-Me-Asp(OBzl)-OH in solid-phase peptide synthesis (SPPS) showcases significant improvements in reaction times and yields. A study demonstrated the synthesis of protected Asp6 by microwave irradiation, utilizing Fmoc-Asp(OBzl)-OH as the raw material. This method significantly shortened the solid-phase reaction time and increased the yield, indicating the efficiency of Fmoc-N-Me-Asp(OBzl)-OH in peptide synthesis (Guo Li, 2009).
Minimizing Aspartimide Formation
Fmoc-N-Me-Asp(OBzl)-OH contributes to minimizing aspartimide formation in Fmoc/tBu chemistry, which is a common issue in the synthesis of aspartyl-containing peptides. New derivatives were developed to effectively prevent aspartimide by-products, demonstrating the compound's role in ensuring the homogeneity of peptide sequences (R. Behrendt et al., 2015).
Fluorescein-Labelled Peptide Synthesis
The stability and utility of Fmoc-N-Me-Asp(OBzl)-OH in the microwave-assisted synthesis of fluorescein-labelled peptides were explored. Conditions were optimized for the efficient synthesis of carboxyfluorescein-labelled dimannosylated peptides, showcasing the compound's compatibility with microwave conditions and its role in the preparation of fluorescently labelled peptides for biological evaluation (R. Kowalczyk et al., 2009).
Phosphopeptide Synthesis Optimization
The optimization of coupling methods for the introduction of mono-benzyl phosphate esters of Fmoc protected phosphoamino acids, including Fmoc-N-Me-Asp(OBzl)-OH, demonstrates its value in the synthesis of phosphopeptides. This optimization is crucial for enhancing the synthesis efficiency of multiphosphorylated peptides, a key aspect of studying protein phosphorylation and signaling pathways (P. White, 2001).
Hydrogel Formation and Cell Culture Applications
Fmoc-N-Me-Asp(OBzl)-OH has been implicated in the formation of stable supramolecular hydrogels from synthetic dipeptides. These hydrogels, characterized by nanofibrillar network structures, can incorporate materials like graphene, demonstrating the compound's potential in creating hybrid materials for various applications, including cell culture and tissue engineering (B. Adhikari & A. Banerjee, 2011).
Propriétés
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxo-4-phenylmethoxybutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO6/c1-28(24(26(30)31)15-25(29)33-16-18-9-3-2-4-10-18)27(32)34-17-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,23-24H,15-17H2,1H3,(H,30,31)/t24-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXORJMTNSIPAW-DEOSSOPVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC(=O)OCC1=CC=CC=C1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-Me-Asp(OBzl)-OH | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1339351.png)
![2-[4-(1,1-Dimethylethyl)-1-cyclohexen-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1339359.png)
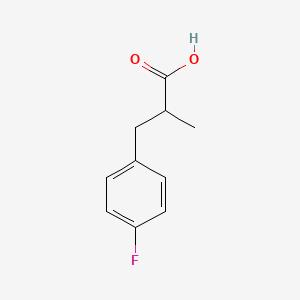
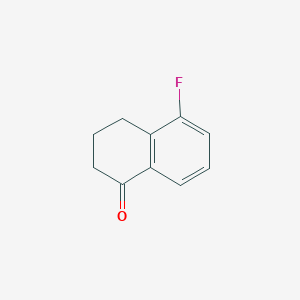
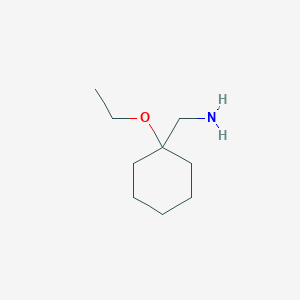
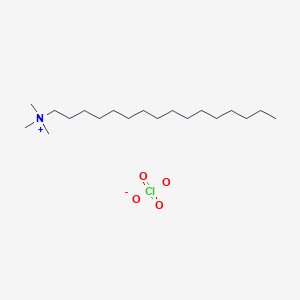
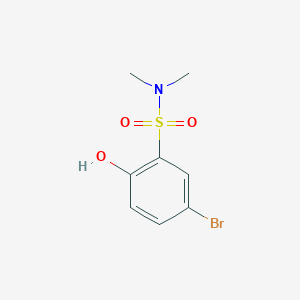
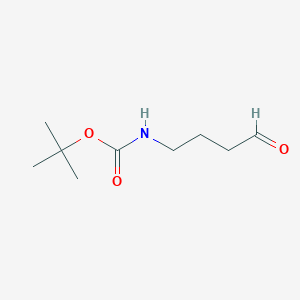
![5-{[(Tert-butoxy)carbonyl]amino}benzene-1,3-dicarboxylic acid](/img/structure/B1339380.png)
